N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core (pyrido[1,2-a]pyrimidine) with a hydroxyl group at position 2 and a ketone at position 3. The carboxamide side chain is substituted with a 3,4-dimethoxyphenylethyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-13-7-6-12(11-14(13)27-2)8-9-20-17(23)16-18(24)21-15-5-3-4-10-22(15)19(16)25/h3-7,10-11,24H,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPVFITICQTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
- Reactants :
- Aroylacetonitrile (1 equiv, e.g., benzoylacetonitrile)
- 2-Aminopyridine (1 equiv)
- Trimethylorthoester (1.2 equiv, e.g., trimethyl orthoformate)
- Conditions : Heating at 80°C for 2 hours in toluene or under solvent-free conditions.
- Mechanism : The reaction proceeds via nucleophilic attack of the 2-aminopyridine on the activated nitrile, followed by cyclization mediated by the orthoester. This yields 3-aroyl-4-oxo-4H-pyrido[1,2-a]pyrimidine intermediates with 65–70% efficiency.
Cyclization and Functionalization
The intermediate undergoes acid-catalyzed cyclization using concentrated hydrochloric acid (5 mL per 0.001 mol substrate) under reflux for 1 hour. This step achieves 60–89% yields of the pyrido[1,2-a]pyrimidine core. For the target compound, 3-carboxy-substituted derivatives are critical. Introducing the carboxylic acid group at position 3 may involve:
- Alternative substrates : Using cyanoacetyl derivatives or β-keto esters to position the carboxyl group during cyclization.
- Post-cyclization oxidation : Hydrolysis of nitrile or ester groups to carboxylic acids.
Introduction of the Carboxamide Side Chain
The N-[2-(3,4-dimethoxyphenyl)ethyl]carboxamide moiety is introduced via amide coupling.
Carboxylic Acid Activation
Amide Bond Formation
- Amine substrate : 2-(3,4-Dimethoxyphenyl)ethylamine is synthesized separately via:
- Coupling reagents : Ethylenediamine carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM or dimethylformamide (DMF).
- Yield : 70–85% after purification by silica gel chromatography.
Hydroxylation at Position 2
The 2-hydroxy group is introduced via:
- Direct oxidation : Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) on the 2-position of the pyrido[1,2-a]pyrimidine core.
- Protection-deprotection strategy : Temporarily protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during earlier steps.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Key characterization data for the target compound (from):
- IR (KBr) : 3450 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.47 (s, 1H, pyrimidine-H), 7.09–6.80 (m, 3H, aromatic-H), 4.20 (t, 2H, -CH₂NH-), 3.85 (s, 6H, -OCH₃).
- MS (ESI+) : m/z 385.1 [M+H]⁺.
Optimization and Challenges
Yield Improvement
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound’s pyrido[1,2-a]pyrimidine core differentiates it from analogs with imidazo[1,2-a]pyrimidine (e.g., 3h and 3b in and ) or pyrido[2,3-d]pyrimidine (e.g., ) scaffolds. Substituents on the ethylamine side chain significantly influence physicochemical and biological properties:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The target compound’s logP is predicted to be higher than ’s diethylaminoethyl analog due to aromatic methoxy groups .
- Solubility : Polar substituents (e.g., piperazine in 3h , triazole in ) improve aqueous solubility compared to the target’s hydrophobic dimethoxyphenyl group .
Q & A
Basic: What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core formation : Condensation of aminopyridine derivatives with β-keto esters or carboxylic acids to construct the pyrido[1,2-a]pyrimidine core.
Functionalization : Introduction of the 3,4-dimethoxyphenethyl group via amide coupling or nucleophilic substitution.
Hydroxylation : Controlled oxidation or hydrolysis at the 2-position to introduce the hydroxy group.
Key considerations include:
- Temperature control (e.g., maintaining 150°C during condensation to avoid side products) .
- Solvent selection : High-boiling solvents like triethyl methanetricarboxylate improve reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts.
Advanced: How can researchers optimize reaction yields while minimizing side-product formation?
Methodological Answer:
Optimization strategies include:
- Reagent stoichiometry : Using excess triethyl methanetricarboxylate to drive condensation reactions to completion .
- Stepwise reagent addition : Gradual introduction of reactants (e.g., 2-amino-4-methylpyridine) to prevent uncontrolled exothermic side reactions .
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, pH) affecting yield and purity .
- In-line analytics : Real-time monitoring via NMR or HPLC to detect intermediates and adjust conditions dynamically.
Basic: What analytical techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and tautomeric forms (e.g., zwitterionic vs. keto-enol forms) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangements, such as protonation states at nitrogen atoms and charge distribution in the pyridopyrimidine core .
- HPLC : Quantifies purity (>95%) and detects trace impurities.
Advanced: How should researchers resolve contradictions in reported biological activities of pyrido[1,2-a]pyrimidine derivatives?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Standardize enzyme inhibition assays (e.g., kinase targets) using identical buffer conditions and substrate concentrations.
- Tautomerism : Characterize dominant tautomeric forms (e.g., zwitterionic vs. neutral) via pH-dependent NMR, as tautomers may exhibit differing bioactivity .
- Metabolic stability : Evaluate compound stability in assay media (e.g., plasma esterase activity degrading labile groups).
- Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., methoxy vs. halogen groups) to infer SAR .
Basic: What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
Methodological Answer:
- Kinase inhibition profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR).
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assays) and correlate with kinase inhibition data.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics.
Advanced: How can computational methods enhance the study of its mechanism of action?
Methodological Answer:
- Molecular docking : Model interactions with kinase ATP-binding pockets using software like AutoDock or Schrödinger. Prioritize residues critical for binding (e.g., hinge region interactions).
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess conformational changes and binding mode persistence.
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters to guide derivative design.
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the pyridopyrimidine core.
- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group.
- Temperature : Store at –20°C in anhydrous DMSO or acetonitrile to prevent dimerization or oxidation.
- Periodic analysis : Reassay purity via HPLC every 6–12 months.
Advanced: How can researchers address low solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved solubility, which are cleaved in vivo.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability.
Basic: What synthetic precursors are critical for derivatization studies?
Methodological Answer:
- Core intermediates : Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate for functional group interconversion .
- Amine precursors : 2-(3,4-Dimethoxyphenyl)ethylamine for amide coupling.
- Halogenated analogs : Bromo or chloro derivatives for cross-coupling reactions (e.g., Suzuki-Miyaura).
Advanced: How can tautomeric equilibria impact pharmacological data interpretation?
Methodological Answer:
- pH-dependent studies : Use NMR to identify dominant tautomers under physiological pH (7.4) versus assay conditions .
- Bioactivity correlation : Compare IC50 values of isolated tautomers (if separable) to determine active forms.
- Computational pKa prediction : Tools like MarvinSketch estimate tautomer stability for rational design of analogs with reduced equilibria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
